molecular formula C19H13Cl2N5O2 B2521198 N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895019-89-3

N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2521198
CAS No.: 895019-89-3
M. Wt: 414.25
InChI Key: WZXRZPSSMIFZFK-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound with potential therapeutic applications . It belongs to the class of pyridopyrimidines, which are nitrogen-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The compound also contains chlorophenyl groups attached to the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

Antitumor Applications

  • Synthesis and Antitumor Activity: New pyrazolo[3,4-d]pyrimidine derivatives, including variations similar to the specified compound, have been synthesized and evaluated for their antitumor activities. For example, derivatives have shown varying degrees of activity against human breast adenocarcinoma cell lines, such as MCF7, indicating their potential as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017). These studies highlight the compound's role in cancer research, particularly in identifying new therapeutic agents.

Antimicrobial Applications

  • Antimicrobial and Anticancer Agents: Novel pyrazole derivatives, including those closely related to the specified chemical structure, have been synthesized and characterized for their in vitro antimicrobial and anticancer activity. These compounds have demonstrated good to excellent activity against various microorganisms, as well as higher anticancer activity than reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This research underscores the dual potential of such compounds in combating microbial infections and cancer.

Binding Affinity and Receptor Studies

  • Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines, including structures analogous to the one , have been studied for their affinity towards A1 adenosine receptors. These studies have found that certain substitutions in the chemical structure can significantly enhance receptor affinity, showcasing the compound's relevance in developing drugs targeting the adenosine receptor pathway (Harden, Quinn, & Scammells, 1991).

Synthesis and Characterization

  • Synthetic Routes and Characterization: Research has also focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives. These studies not only provide insights into the chemical properties of such compounds but also lay the groundwork for further exploration of their biological activities (Bondock, Rabie, Etman, & Fadda, 2008). The detailed synthesis routes and characterization of these compounds are crucial for their application in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O2/c20-12-4-6-14(7-5-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-3-1-2-13(21)8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXRZPSSMIFZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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